molecular formula C25H23NO6S B2716586 1-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872198-90-8

1-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2716586
CAS No.: 872198-90-8
M. Wt: 465.52
InChI Key: IHNKYSSVWGNIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of benzyl, methoxy, and sulfonyl groups attached to a quinoline core

Scientific Research Applications

1-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

The synthesis of 1-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    1-Benzyl-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one: This compound has a methyl group instead of a methoxy group, which may result in different chemical reactivity and biological activity.

    1-Benzyl-6,7-dimethoxy-3-(4-chlorophenyl)sulfonylquinolin-4-one: The presence of a chlorine atom can significantly alter the compound’s electronic properties and reactivity.

    1-Benzyl-6,7-dimethoxy-3-(4-nitrophenyl)sulfonylquinolin-4-one: The nitro group introduces additional functionality, making the compound useful for further chemical modifications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26(15-17-7-5-4-6-8-17)21-14-23(32-3)22(31-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNKYSSVWGNIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.